(4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Description
The compound (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione features a thieno[2,3-b]thiopyran core modified with a 1,1-dione group and a hydrazin-ylidene substituent bearing a 2,4,6-trichlorophenyl moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atoms and the planar hydrazone linkage.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S2/c14-7-5-9(15)12(10(16)6-7)18-17-11-2-4-22(19,20)13-8(11)1-3-21-13/h1,3,5-6,18H,2,4H2/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHSCJOLVWSBX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the chlorination of aniline in the presence of chlorine gas and an anhydrous solvent such as carbon tetrachloride. The reaction proceeds as follows: [ \text{Aniline} + 3 \text{Cl}_2 \rightarrow \text{2,4,6-Trichloroaniline} + 3 \text{HCl} ] The resulting 2,4,6-trichloroaniline is then reacted with the appropriate thieno[2,3-b]thiopyran derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Reactivity of Hydrazine Functional Group
The hydrazine moiety (-NH-N=) in this compound participates in:
a. Condensation Reactions
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Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases under mildly acidic conditions.
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Example: Reaction with acetylacetone yields fused pyrazole derivatives.
b. Cyclization Reactions
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Forms five-membered heterocycles (e.g., triazoles) when treated with nitrous acid or other cyclizing agents.
Dione Reactivity
The 1,1-dione group enables:
a. Nucleophilic Substitution
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Sulfone groups undergo nucleophilic attack at the α-carbon, particularly with amines or thiols in polar aprotic solvents (e.g., DMF).
b. Reductive Transformations
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The dione can be reduced to a diol using NaBH₄ or LiAlH₄, though steric hindrance from the fused thieno-thiopyran ring may limit yields.
Thieno-Thiopyran Core Reactions
The sulfur-containing heterocycle exhibits:
a. Electrophilic Aromatic Substitution
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Chlorination or nitration occurs preferentially at the electron-rich positions of the thiophene ring.
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Example: Nitration with HNO₃/H₂SO₄ introduces nitro groups at C3 or C5.
b. Ring-Opening Reactions
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Treatment with strong bases (e.g., NaOH) cleaves the thiopyran ring, forming thiol intermediates.
Photochemical and Thermal Stability
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The compound decomposes above 200°C, releasing SO₂ gas due to the sulfone group .
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UV irradiation induces isomerization of the hydrazone double bond (E/Z interconversion).
Key Reaction Conditions and Outcomes
| Reaction Type | Conditions | Product/Outcome |
|---|---|---|
| Hydrazone condensation | Acetic acid, reflux, 12h | Schiff base derivatives |
| Dione reduction | NaBH₄, ethanol, 0°C → RT | Partial diol formation |
| Electrophilic nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro-substituted thiophene |
| Cyclization to triazoles | NaNO₂, HCl, H₂O, 40°C | Triazole-fused heterocycle |
Mechanistic Considerations
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Steric Effects : Bulky 2,4,6-trichlorophenyl group hinders reactions at the hydrazone’s nitrogen.
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Electronic Effects : Electron-withdrawing sulfone groups direct electrophiles to the thiophene ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[2,3-b]thiopyran core substituted with a hydrazine moiety. The synthesis typically involves multi-step reactions that include the formation of the thiopyran ring and subsequent modifications to introduce the hydrazine and trichlorophenyl groups. Such synthetic pathways are critical for developing derivatives with enhanced biological activities.
Anticancer Properties
Research indicates that compounds within the thieno[2,3-b]thiopyran class have shown significant anticancer activity. For instance, derivatives of thienopyrans have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as those involving cyclooxygenases (COXs) and prostaglandin synthesis .
Anti-inflammatory Effects
Compounds similar to (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione have demonstrated anti-inflammatory properties. These effects are attributed to their ability to inhibit COXs and reduce the production of pro-inflammatory mediators . Experimental studies have shown that such compounds can significantly reduce edema in animal models .
Antimicrobial Activity
The thienopyran derivatives have also been investigated for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiophene-based compounds show promising results against strains like Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thienopyran derivatives, several compounds were tested against human cancer cell lines. The results indicated that certain modifications on the thiopyran ring significantly enhanced cytotoxicity compared to standard chemotherapeutics . The study highlighted specific IC50 values demonstrating potent activity at low concentrations.
Case Study 2: Anti-inflammatory Efficacy
A series of experiments were conducted to assess the anti-inflammatory potential of thienopyran derivatives using a carrageenan-induced paw edema model in rats. The results showed that doses ranging from 6.25 to 100 mg/kg led to a significant reduction in swelling compared to control groups . This study underscores the therapeutic relevance of these compounds in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and thieno[2,3-b]thiopyran moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
[(4E)-1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-ylidene]amino 2-methylbenzoate
- Molecular Formula: C₁₅H₁₃NO₄S₂
- Molar Mass : 335.4 g/mol
- Key Substituent : 2-methylbenzoate group attached via an oxime linkage.
- Comparison: The 2-methylbenzoate substituent introduces moderate steric bulk compared to the trichlorophenyl group in the target compound. NMR data for similar compounds (e.g., ) suggest that substituent positioning alters chemical shifts in regions A (positions 39–44) and B (positions 29–36), which could help differentiate between methylbenzoate and trichlorophenyl derivatives .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Key Features : Triazole-thione core with chlorophenyl groups.
- Comparison: The triazole-thione scaffold differs from the thieno-thiopyran core but shares a hydrazone-like linkage. Hydrogen bonding via N—H···S and N—H···O interactions (as observed in ) suggests similar crystal-packing behavior, though the trichlorophenyl group in the target compound may introduce halogen bonding (Cl···S/O), enhancing thermal stability .
Spectral and Crystallographic Analysis
- NMR Spectroscopy :
- X-ray Crystallography :
Data Table: Key Comparative Metrics
Biological Activity
The compound (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a member of the thieno[2,3-b]thiophene family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[2,3-b]thiopyran core and a trichlorophenyl hydrazine moiety. The synthesis typically involves the reaction of hydrazine derivatives with thieno[2,3-b]thiopyran diones under controlled conditions to yield the desired hydrazone product.
Table 1: Key Synthetic Pathways
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Thieno[2,3-b]thiopyran dione + 2,4,6-trichlorophenylhydrazine | Ethanol, reflux | Hydrazone intermediate |
| 2 | Hydrazone intermediate | Acidic/basic conditions | Final product |
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-b]thiophenes exhibit significant antimicrobial properties. In particular:
- Antifungal Activity : Compounds similar to the target compound have shown effectiveness against various fungal strains. For instance, studies have reported IC50 values in the low micromolar range against Candida species and Aspergillus niger .
- Antibacterial Activity : The compound displays activity against Gram-positive and Gram-negative bacteria. Comparative studies have shown that it can be as effective as standard antibiotics such as streptomycin .
Anticancer Potential
Several investigations have highlighted the anticancer properties of thieno[2,3-b]thiophene derivatives:
- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
Thieno[2,3-b]thiophenes have also been noted for their anti-inflammatory properties:
- Cytokine Inhibition : Studies suggest that these compounds can reduce the levels of pro-inflammatory cytokines in cell models . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized thieno[2,3-b]thiophene derivatives found that one derivative exhibited significant antifungal activity with an IC50 value of 12 μM against Candida albicans. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
In another study focusing on hydrazone derivatives similar to the target compound, researchers observed notable inhibition of cell proliferation in breast cancer cell lines. The compound was shown to induce apoptosis via caspase activation pathways .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione, and how can reaction yields be improved?
Methodological Answer: The synthesis of structurally analogous hydrazin-ylidene heterocycles (e.g., thiophene and pyridine derivatives) involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine intermediates like 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine can be synthesized via hydrazine hydrate reacting with ketones (e.g., 3,5-diphenylcyclohex-2-enone) under reflux conditions . To improve yields:
- Use flow chemistry techniques for precise control of reaction parameters (e.g., temperature, residence time) .
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Purify intermediates via recrystallization or column chromatography to minimize side reactions .
Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the E/Z configuration of the hydrazin-ylidene moiety and confirm the thieno-thiopyran core. Hydrogen-bonding patterns (e.g., N–H···O/S interactions) should be analyzed to assess molecular packing .
- IR Spectroscopy : Identify key functional groups (e.g., C=O, C=S, N–H) and compare with computed vibrational spectra .
- NMR Spectroscopy : Use ¹H/¹³C NMR to assign stereochemistry and detect tautomeric forms. Deuterated DMSO or CDCl₃ are recommended solvents .
Advanced Research Questions
Q. Q3: How can computational modeling elucidate the electronic and steric effects of the 2,4,6-trichlorophenyl substituent on the compound’s reactivity?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in cross-coupling or cycloaddition reactions .
- Use molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) and correlate with experimental bioactivity data .
Q. Q4: How should researchers resolve contradictions in spectral data (e.g., unexpected IR absorption or NMR splitting patterns)?
Methodological Answer:
- Case Example : If IR shows anomalous C=O stretching frequencies, consider tautomerism (e.g., keto-enol equilibria) or solvent effects. Compare experimental data with computed spectra for validation .
- NMR Anomalies : Use 2D techniques (COSY, NOESY) to distinguish between conformational isomers. Variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation) .
- Mass Spectrometry : High-resolution MS (HRMS) can detect isotopic patterns of chlorine atoms (³⁵Cl/³⁷Cl) to confirm molecular composition .
Q. Q5: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH, pH 1–13) .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard storage temperatures.
- Mechanistic Insights : Identify hydrolytic or oxidative pathways via LC-MS/MS fragmentation patterns. For example, the thiopyran ring may undergo hydrolysis to form sulfonic acid derivatives .
Q. Q6: How can researchers design derivatives to enhance biological activity while minimizing toxicity?
Methodological Answer:
- Structural Modifications : Replace the trichlorophenyl group with bioisosteres (e.g., 2,6-difluorophenyl) to improve metabolic stability .
- SAR Studies : Synthesize analogs with varied substituents on the thieno-thiopyran core and test against target enzymes (e.g., kinases, proteases). Use IC₅₀ values to quantify potency .
- ADMET Profiling : Employ in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
